Information on BGP-15 is found primarily in compound databases such as PubChem [] and DrugBank []. These entries provide details on the chemical structure, identifiers, and predicted properties, but lack specific information on research applications.
The structure of BGP-15 suggests potential areas for investigation. The presence of a pyridine ring and a carboximidamide group might indicate interest in its interaction with nicotinic receptors or other enzymes that utilize nicotinamide as a substrate. The piperidine ring system is present in many bioactive molecules, suggesting a possibility for other pharmacological activities.
More in-depth research into BGP-15 would be required to determine its specific biological effects and potential therapeutic applications. This might involve studies on isolated enzymes, cellular assays, or animal models.
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride, also known as BGP-15, is a chemical compound with the molecular formula C₁₄H₂₄Cl₂N₄O₂ and a molecular weight of approximately 351.3 g/mol. This compound features a pyridine ring substituted with a carboximidamide group, along with a piperidine moiety that contributes to its biological activity. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and pharmacology .
BGP-15 has been investigated for its biological properties, particularly in the context of neuroprotection and metabolic regulation. It has shown potential in enhancing glucose metabolism and exerting protective effects on neuronal cells. Studies suggest that it may be beneficial in treating conditions like diabetes and neurodegenerative diseases due to its ability to modulate various signaling pathways .
The synthesis of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride typically involves multiple steps:
This compound has several applications, particularly in the fields of:
Interaction studies of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride have highlighted its role in various biochemical pathways. It has been shown to interact with specific receptors and enzymes involved in glucose metabolism and neuronal survival. These interactions suggest that the compound may influence insulin sensitivity and neuroprotective signaling cascades .
Several compounds share structural similarities with N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Methylpiperidine | C₇H₁₅N | Lacks the pyridine ring; primarily used as a solvent or reagent. |
Nicotinamide | C₆H₆N₂O | Contains a pyridine ring but lacks the piperidinyl substitution; involved in NAD+ synthesis. |
4-Piperidone | C₅H₉NO | Similar piperidine structure but different functional groups; used in organic synthesis. |
Uniqueness of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride:
This compound uniquely combines both piperidine and pyridine functionalities, contributing to its distinct biological activities not observed in the other compounds listed above .
The synthesis methods, biological activities, and potential applications make N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride a significant compound for further research and development in medicinal chemistry.
Acute Toxic